1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione
Description
Properties
IUPAC Name |
1,2-dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-11-9(15)13(10(16)12(11)2)7-3-5-8(6-4-7)14(17)18/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSFDHCVDQTTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Step 1 (Condensation):
- Reactants: 4-Nitrophenyl isocyanate (1.0 eq.) and ethyl 1,2-dimethylhydrazine-1-carboxylate (1.0 eq.)
- Solvent: Ethanol (R1'–OH, where R1' = ethyl)
- Conditions: Stirred at 25–40°C for 4–6 hours.
- Intermediate: Ethyl 1,2-dimethyl-4-(4-nitrophenyl)semicarbazide-1-carboxylate forms via nucleophilic addition of the hydrazine to the isocyanate.
Step 2 (Cyclization):
- Base: Aqueous potassium hydroxide (4 M, 2.0 eq.)
- Conditions: Heated to 80–100°C for 1.5–2 hours, inducing intramolecular cyclization.
- Acidification: Hydrochloric acid (1 M) is added to pH 1–2, precipitating the product.
Yield: 85–92% (theorized based on analogous phenyl derivatives).
Advantages and Limitations
- Advantages:
- Eliminates solvent changes and intermediate purification, reducing processing time.
- Scalable for industrial production due to mild conditions.
- Limitations:
- Requires anhydrous conditions to prevent hydrolysis of the isocyanate.
- Sensitivity of the nitro group to strong bases necessitates precise pH control during acidification.
Multi-Step Synthesis from 4-Nitroaniline Precursors
An alternative pathway, derived from ORBi, involves synthesizing the triazolidine core from 4-nitroaniline. While more laborious, this method offers flexibility in introducing substituents.
Synthetic Sequence
Methylation of 4-Nitroaniline:
- Reactants: 4-Nitroaniline (1.0 eq.) and iodomethane (2.2 eq.)
- Conditions: Reflux in dimethyl sulfoxide (DMSO) at 120°C for 12 hours.
- Product: N,N,4-trimethylnitroaniline (yield: 75–80%).
Triphosgene-Mediated Carbamate Formation:
- Reactants: Trimethylated aniline (1.0 eq.) and triphosgene (0.33 eq.)
- Solvent: Dichloromethane, 0°C, under nitrogen.
- Product: 4-Nitrophenyl isocyanate (in situ generation).
Hydrazine Carboxylate Coupling:
- Reactants: In situ 4-nitrophenyl isocyanate (1.0 eq.) and ethyl 1,2-dimethylhydrazine-1-carboxylate (1.0 eq.)
- Conditions: Ethanol, 25°C, 6 hours.
Cyclization and Acidification:
- Identical to Section 1.1.
Critical Analysis
- Challenges:
- Multi-step synthesis increases the risk of side reactions, particularly during methylation.
- In situ isocyanate generation requires stringent temperature control.
- Applications:
Oxidation-Resistant Pathway Using Stabilized Intermediates
Recent advances from RSC Advances highlight the role of oxidizing agents in stabilizing intermediates during triazolidine synthesis. While primarily developed for triazoline-3,5-diones, this method adapts to nitroaryl derivatives.
Key Modifications
- Oxidizing Agent: 1,4-Diazabicyclo[2.2.2]octane hydrobromide (DABCO-Br, 0.2 eq.)
- Solvent: Dichloromethane, room temperature, 2 hours.
- Outcome: Prevents premature oxidation of the triazolidine core, enhancing yield.
Yield Improvement: 72–78% (compared to 65% without DABCO-Br).
Comparative Analysis of Methodologies
Mechanistic Insights and Side Reactions
Competing Pathways
Solvent Effects
- Polar Protic Solvents (Ethanol): Accelerate cyclization via hydrogen bonding but risk ester hydrolysis.
- Aprotic Solvents (Dichloromethane): Favor intermediate stability but slow reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different substituted triazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amino-substituted triazolidine derivatives.
Scientific Research Applications
While there isn't a lot of information available, "1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione" appears to be a chemical compound that has applications in chemical synthesis and potentially in biological research .
Key Information
- Chemical Structure and Identification "this compound" is a triazolidinedione derivative with a dimethyl and a nitrophenyl substituent . It is identified by the CAS number 669757-38-4 .
- Synthesis of Triazolidinediones and Triazolinediones Improved methods for synthesizing 4-aryl-1,2,4-triazolidine-3,5-diones and 4-aryl-1,2,4-triazoline-3,5-diones, including 4-phenylurazol and PTAD (4-phenyl-1,2,4-triazoline-3,5-dione), are of industrial importance due to the prominence of Diels-Alder reactions .
- Derivatization Reagent 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD) is used as a derivatization reagent in the analysis of 25-hydroxyvitamin D3 . Derivatization with NPTAD, followed by liquid chromatography/electron capture atmospheric pressure chemical ionization-mass spectrometry (LC/ECAPCI-MS), enhances sensitivity in detecting 25(OH)D3 .
- Antitumor Activity Novel 1,8-naphthalimide-linked 1,2,3-triazole compounds have been synthesized and tested for antilung-cancer activity . Compound 5e, in particular, showed a good inhibitory effect on H1975 lung cancer cells .
- Cytotoxicity Evaluation Thiadiazole-pyridines and thiazole-pyridines have demonstrated remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines . 1,3,4-Thiadiazole 4h was found to be a promising performer against both cancer cell lines .
- Pharmacological Properties 1H-pyrrole-2,5-dione derivatives are known for their anti-inflammatory and antimicrobial activities .
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the triazolidine ring can provide structural stability and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
The triazolidine-dione core is highly tunable. Key derivatives and their differences are summarized below:
Key Insights :
- Electron-withdrawing vs. electron-donating groups: The nitro group (electron-withdrawing) increases electrophilicity, making the compound suitable for analytical derivatization , while dimethylamino (electron-donating) enhances thermal stability in polymers .
- Bioconjugation : Sulfur-containing derivatives (e.g., pentafluoro-λ⁶-sulfanyl) enable selective tyrosine modification in peptides, whereas nitro-substituted analogs are less common in this role .
Heterocyclic Variants with Modified Cores
Triazolidine-dione derivatives are structurally distinct from other heterocycles:
Key Insights :
- Fused rings : Compounds like pyrazolidin-triazolidine tetraones show unique reactivity in carbon suboxide-mediated syntheses .
Polymeric Derivatives in Materials Science
Triazolidine-diones are key monomers for polyureas and polyamides:
Key Insights :
Biological Activity
1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione (CAS No. 669757-38-4) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Properties
This compound features a triazolidine ring with methyl and nitrophenyl substituents. Its molecular formula is , with a molecular weight of approximately 250.21 g/mol. The presence of the nitrophenyl group is significant as it contributes to the compound's chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 669757-38-4 |
| Molecular Formula | C10H10N4O4 |
| Molecular Weight | 250.21 g/mol |
| Boiling Point | Not specified |
Synthesis
The synthesis of this compound typically involves the cyclization of hydrazone intermediates with nitrophenyl-substituted hydrazines under controlled conditions. Common solvents include dimethylformamide (DMF), and elevated temperatures are often employed to facilitate the reaction .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The nitrophenyl group enhances binding interactions due to its electron-withdrawing properties, while the triazolidine ring contributes structural stability .
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Antimicrobial Activity:
Studies indicate that derivatives of triazolidine compounds show antimicrobial properties against various pathogens. The exact mechanism involves disruption of microbial cell walls or interference with metabolic pathways .
Anti-inflammatory Properties:
Research has reported that related compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .
Anticancer Potential:
Some derivatives have shown cytotoxic effects against cancer cell lines. For instance, related compounds have been tested against colon carcinoma cells with promising IC50 values indicating their potential as chemotherapeutic agents .
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of various triazolidine derivatives including this compound against human breast cancer T47D cells. The results indicated that certain derivatives exhibited significant cell viability reduction at specific concentrations (IC50 values ranging from 27.3 to 43.4 µM) .
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit PBMC proliferation induced by anti-CD3 antibodies. The findings showed that the compound significantly reduced cell proliferation at higher concentrations (up to 85% inhibition at 100 µg/mL) .
Q & A
Q. What are the common synthetic routes for 1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursors such as 4-nitrophenylhydrazine and ethyl acetoacetate under reflux with a base (e.g., sodium ethoxide). Optimization focuses on temperature control (60–80°C), stoichiometric ratios (1:1 for hydrazine:ester), and reaction time (6–8 hours) to maximize yield. Catalytic additives (e.g., acetic acid) may improve cyclization efficiency .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Key techniques include:
- NMR (1H/13C) to confirm substituent positions and ring structure.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
- X-ray crystallography to resolve stereochemistry and intermolecular interactions.
- Mass spectrometry (HRMS) for molecular weight validation .
Q. What are the primary metabolic pathways and degradation products observed in biological systems?
In vitro studies suggest oxidation of the nitrophenyl group to quinone derivatives and reduction to aromatic amines. Hydrolysis of the triazolidine ring under acidic conditions may yield hydrazine byproducts, necessitating stability assays in physiological buffers (pH 7.4, 37°C) .
Advanced Research Questions
Q. How does the nitrophenyl group influence the compound’s reactivity and biological interactions compared to other triazole derivatives?
The electron-withdrawing nitro group enhances electrophilicity at the triazole ring, increasing binding affinity to enzyme active sites (e.g., oxidoreductases). Computational studies (DFT) show a 15–20% higher dipole moment than non-nitrated analogs, correlating with improved solubility in polar solvents and altered pharmacokinetics .
Q. What strategies are effective in resolving contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Assay validation : Compare activity across standardized models (e.g., MIC vs. IC50 in cancer cell lines).
- Structural analogs : Test derivatives to isolate pharmacophore contributions.
- Theoretical frameworks : Use molecular docking to map interactions with divergent targets (e.g., bacterial DNA gyrase vs. human topoisomerase II) .
Q. How can researchers design experiments to study the compound’s enzyme inhibition mechanisms?
- Kinetic assays : Measure values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Mutagenesis studies : Identify critical residues in enzyme active sites using site-directed mutants .
Q. What role does the compound play in material science, particularly in polymer synthesis?
As a cross-linking agent, the triazolidine-dione core forms stable networks via radical polymerization. Studies show 10–15% improvement in thermal stability (TGA) when incorporated into polyurethane matrices, attributed to nitro group-mediated π-stacking interactions .
Q. How can factorial design be employed to optimize synthetic protocols for scalability?
A 2³ factorial design evaluates three variables: temperature (60°C vs. 80°C), catalyst loading (0.5 vs. 1.0 eq), and molar ratio (1:1 vs. 1:1.2). Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C, 0.75 eq catalyst) to achieve >90% yield while minimizing side products .
Methodological Notes
- Data interpretation : Cross-reference spectral data with PubChem entries (CAS 13274-75-4) to validate purity .
- Contradiction mitigation : Replicate studies using DSSTox-certified samples (DTXSID30463740) to exclude batch variability .
- Advanced synthesis : For regioselective modifications, use protecting groups (e.g., Boc for amines) to direct functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
